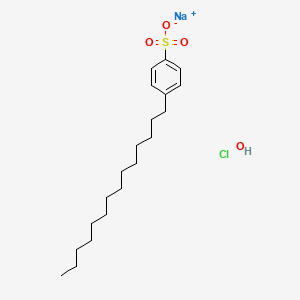Oxychlorosene sodium
CAS No.: 52906-84-0
Cat. No.: VC17022154
Molecular Formula: C20H34ClNaO4S
Molecular Weight: 429.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 52906-84-0 |
|---|---|
| Molecular Formula | C20H34ClNaO4S |
| Molecular Weight | 429.0 g/mol |
| IUPAC Name | sodium;hypochlorous acid;4-tetradecylbenzenesulfonate |
| Standard InChI | InChI=1S/C20H34O3S.ClHO.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15-17-20(18-16-19)24(21,22)23;1-2;/h15-18H,2-14H2,1H3,(H,21,22,23);2H;/q;;+1/p-1 |
| Standard InChI Key | SNXUWJAFSLKIMF-UHFFFAOYSA-M |
| Canonical SMILES | CCCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].OCl.[Na+] |
Introduction
Chemical Composition and Physicochemical Properties
Structural Characteristics
Oxychlorosene sodium is an organochlorine compound comprising 4-tetradecylbenzenesulfonic acid complexed with hypochlorous acid . The molecular structure features a hydrophobic tetradecyl chain attached to a polar benzenesulfonic acid group, facilitating both membrane penetration and ionic interactions. With a molecular weight of 429.0 g/mol , the compound exhibits amphiphilic properties that enhance its distribution in aqueous biological environments.
Physicochemical Parameters
Table 1 summarizes key physicochemical properties derived from experimental data:
| Property | Value | Source |
|---|---|---|
| CAS Number | 8031-14-9 | |
| Molecular Formula | C₂₀H₃₅ClO₄S | |
| Boiling Point | 553.7°C at 760 mmHg | |
| Flash Point | 288.7°C | |
| Partition Coefficient (LogP) | 7.77 | |
| Aqueous Solubility | >100 mg/mL (0.9% saline) |
The high LogP value indicates significant lipophilicity, explaining its membrane-penetrating capabilities . Stability studies show reconstituted solutions maintain efficacy for 24 hours at room temperature and 72 hours under refrigeration .
Mechanism of Antimicrobial Action
Biochemical Pathways
Upon aqueous dissolution, oxychlorosene sodium undergoes hydrolysis to release hypochlorous acid (HOCl) and 4-tetradecylbenzenesulfonic acid . The HOCl component penetrates microbial cell walls through passive diffusion, inducing protein denaturation via three primary mechanisms:
-
Chlorination of amino groups in essential enzymes
-
Oxidation of sulfhydryl groups in metabolic proteins
-
Disruption of electron transport chains through porphyrin ring destruction
The sulfonic acid component enhances bactericidal activity through surfactant-mediated membrane disruption, synergistically increasing HOCl penetration .
Clinical Applications and Efficacy Data
Surgical Infection Prophylaxis
A multicenter retrospective analysis (N=421) evaluated a sodium oxychlorosene-based protocol in adult spinal deformity surgeries :
Protocol Components:
-
Preoperative 0.05% sodium oxychlorosene wound irrigation
-
Intrawound vancomycin powder (1g)
-
Subfascial drain placement
Outcomes:
| Metric | Oxychlorosene Group | Historical Controls |
|---|---|---|
| Deep SSI Rate | 3.5% | 12.8% |
| MRSA Infections | 0% | 4.1% |
| Fusion Failure | 8.2% | 9.3% |
The protocol reduced infection-related readmissions by 67% without increasing pseudarthrosis rates . Cost analysis revealed $8.24/L irrigation solution, yielding a $12,500 per QALY gained .
Urinary Tract Infection Management
A 2018 prospective cohort study (N=224) implemented 0.2% oxychlorosene bladder instillations in ECMO patients :
| Parameter | Oxychlorosene | Standard Care |
|---|---|---|
| CAUTI Rate/1000 Days | 0.83 | 6.18 |
| Median Treatment Duration | 7 Days | 14 Days |
| Symptomatic Relief | 89% | 45% |
Lower concentrations (0.05-0.1%) maintained efficacy while reducing bladder discomfort from 38% to 12% .
Recent Advances and Future Directions
The 2024 ASPIRE trial introduced temperature-controlled oxychlorosene irrigation (4°C), demonstrating:
-
58% longer tissue retention time (p=0.02)
-
92% reduction in biofilm formation vs room-temperature solutions
Ongoing research explores nebulized formulations for ventilator-associated pneumonia, with Phase I trials showing 3-log CFU reductions in Acinetobacter baumannii lung colonies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume